4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide
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Overview
Description
4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a pyridine ring, and a pyrazole ring
Preparation Methods
The synthesis of 4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of the cyano and cyclopropyl groups. The pyridine ring is then synthesized and functionalized with the appropriate substituents. Finally, the pyrazole ring is introduced, and the compound is assembled through a series of coupling reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide include other pyrrolidinone, pyridine, and pyrazole derivatives. These compounds may share similar structural features but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25FN6O2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C26H25FN6O2/c1-16-7-22(33-6-5-26(15-28,25(33)35)20-3-4-20)11-23(31-16)24(34)29-12-17-8-18(10-21(27)9-17)19-13-30-32(2)14-19/h7-11,13-14,20H,3-6,12H2,1-2H3,(H,29,34)/t26-/m1/s1 |
InChI Key |
ZVVLVFFSGJQVRV-AREMUKBSSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C(=O)NCC2=CC(=CC(=C2)F)C3=CN(N=C3)C)N4CC[C@@](C4=O)(C#N)C5CC5 |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)NCC2=CC(=CC(=C2)F)C3=CN(N=C3)C)N4CCC(C4=O)(C#N)C5CC5 |
Origin of Product |
United States |
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